methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a structurally complex pyranopyran derivative featuring:
- A fused pyrano[3,2-b]pyran core with an 8-oxo group.
- A 2-amino substituent at position 2 and a hydroxymethyl group at position 4.
- A 2H-1,3-benzodioxol-5-yl (piperonyl) moiety at position 4, which is notable for its metabolic stability and prevalence in bioactive molecules .
- A methyl ester at position 3, enhancing solubility for pharmacological screening.
Properties
IUPAC Name |
methyl 2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO8/c1-23-18(22)14-13(8-2-3-11-12(4-8)25-7-24-11)16-15(27-17(14)19)10(21)5-9(6-20)26-16/h2-5,13,20H,6-7,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNDUKMXRWEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC4=C(C=C3)OCO4)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves multiple steps, typically starting with the preparation of the benzodioxole intermediate. The synthetic route may include:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Construction of the Pyran Ring: The benzodioxole intermediate is then reacted with appropriate aldehydes and ketones under acidic or basic conditions to form the pyran ring.
Functional Group Modifications:
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing additional reactive sites.
| Reaction Conditions | Product | Yield | Catalyst/Reagents |
|---|---|---|---|
| 1 M NaOH (aq.), 80°C, 6 hrs | 2-Amino-4-(benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-pyrano[3,2-b]pyran-3-carboxylic acid | 85% | Sodium hydroxide |
| HCl (conc.), reflux, 12 hrs | Same carboxylic acid | 78% | Hydrochloric acid |
This reaction is confirmed via IR (loss of ester carbonyl peak at ~1,740 cm⁻¹) and NMR (disappearance of methoxy signal at δ 3.7 ppm).
Amino Group Functionalization
The primary amino group participates in nucleophilic substitution and condensation reactions.
Key Reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives.
-
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hrs | N-Methyl-2-amino derivative | 72% |
| Schiff Base Synthesis | Benzaldehyde, AcOH, EtOH, RT, 12 hrs | 2-(Benzylideneamino)pyran derivative | 68% |
The amino group’s reactivity is enhanced by electron-donating effects from the pyran ring.
Oxidation of Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent is oxidized to a carboxylate group under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ in H₂SO₄ | 0°C, 2 hrs | 2-Amino-4-(benzodioxol-5-yl)-6-carboxy-8-oxo derivative | 63% |
| CrO₃ in Acetone | RT, 6 hrs | Same carboxylate | 58% |
LC-MS analysis confirms mass shifts consistent with oxidation (+30 Da for -COOH) .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles, leveraging its hydroxyl and amino groups.
| Conditions | Product | Application |
|---|---|---|
| PTSA (cat.), Toluene, reflux | Benzodioxole-fused pyrrolidine derivative | Anticancer lead compound |
| Microwave, 150°C, 30 mins | Pyrano-pyrrole hybrid | Antimicrobial screening |
Cyclization is facilitated by hydrogen bonding between the hydroxymethyl and carbonyl groups .
Benzodioxole Ring Modifications
The 1,3-benzodioxole moiety participates in electrophilic substitutions, though its electron-rich nature limits harsh reactions.
| Reaction | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Decomposition observed |
| Bromination | Br₂/FeBr₃, CHCl₃ | Low yield (<20%) |
The benzodioxole ring primarily stabilizes intermediates via resonance rather than direct functionalization .
Multicomponent Reactions (MCRs)
The compound serves as a precursor in MCRs for synthesizing polyheterocyclic systems.
| Components | Catalyst | Product | Yield |
|---|---|---|---|
| Malononitrile, Aldehyde | KOH/CaO | Pyrano[2,3-d]pyrimidine hybrid | 81% |
| Ethyl acetoacetate, Isatin | L-Proline | Spirooxindole-pyrans | 76% |
MCRs exploit the amino and carbonyl groups for Knoevenagel condensations and Michael additions .
Scientific Research Applications
Structural Characteristics
The compound features a pyranopyran structure with an amino group and hydroxymethyl substituents that enhance its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate may protect cells from oxidative stress, which is critical in preventing various diseases.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzodioxole compounds demonstrated strong radical scavenging capabilities, suggesting potential applications in formulations aimed at reducing oxidative damage .
Anticancer Potential
The compound's structural components are reminiscent of known anticancer agents. Preliminary studies suggest it may inhibit the proliferation of cancer cells.
Data Table : Anticancer Activity Comparison
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-amino... | MCF7 (Breast) | 15 | |
| Similar Benzodioxole Derivative | HeLa (Cervical) | 10 |
Neurological Research
Given its potential neuroprotective effects, this compound could be explored for applications in treating neurodegenerative diseases.
Case Study : A recent investigation into neuroprotective agents found that similar compounds could reduce neuronal apoptosis in models of Alzheimer's disease .
Safety and Toxicity
Toxicological evaluations are essential to establish the safety profile of this compound before clinical applications can be pursued.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the aryl/heteroaryl substituent at position 4 and functional group modifications. Key examples include:
Key Observations :
- Aryl Substituent Effects : The benzodioxol-5-yl group in the target compound may enhance metabolic stability compared to chlorophenyl or fluorophenyl analogs, which are more lipophilic and could influence membrane permeability .
- Functional Group Impact : The methyl ester in the target compound improves solubility over nitrile derivatives (e.g., 6h), which exhibit higher melting points due to stronger intermolecular interactions .
Spectral and Stability Comparisons
- IR Spectroscopy: Target compound: Expected peaks at ~3400 cm⁻¹ (NH/OH), 1720 cm⁻¹ (ester C=O), and 1630 cm⁻¹ (pyranone C=O), similar to analogs . Nitrile analogs show distinct C≡N stretches at 2191–2221 cm⁻¹ .
- NMR :
- Stability : Compounds with hydroxymethyl groups (e.g., target compound) may require storage under inert conditions to prevent oxidation, whereas nitriles are more stable .
Biological Activity
Methyl 2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs), which allow for the efficient assembly of complex molecules. Various synthetic routes have been explored, including the use of organocatalysts and ultrasound irradiation to enhance yields and reduce reaction times. For instance, one study reported the synthesis of amino-substituted pyrano[3,2-b]pyran derivatives using a domino reaction involving readily available carbonyl compounds and active methylene components under mild conditions .
Key Synthetic Methods:
| Method | Description | Yield (%) |
|---|---|---|
| Organocatalytic MCR | Utilizes secondary amine catalysts for efficient synthesis | Up to 96% |
| Ultrasound-assisted synthesis | Enhances reaction rates and yields | Varies by substrate |
| Solvent-free conditions | Reduces environmental impact and simplifies workup | High yields reported |
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.
Anticancer Properties
Research has indicated that derivatives of pyrano[3,2-b]pyran exhibit notable cytotoxic effects against several cancer cell lines. For instance, one study demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG2) cell lines .
The mechanisms underlying the biological activity of this compound are believed to involve:
- Inhibition of Kinases : Some derivatives have shown promising inhibition efficacy against kinases such as EGFR and VEGFR-2. This suggests a potential role in targeting signaling pathways involved in tumor growth and angiogenesis .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, potentially involving the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value of approximately 10 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like doxorubicin.
- In Vivo Studies : In animal models, administration of similar compounds resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment or standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
